

# 3-Bromo-2-chloroquinoline chemical properties

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## Compound of Interest

Compound Name: 3-Bromo-2-chloroquinoline

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An In-depth Technical Guide to **3-Bromo-2-chloroquinoline** for Advanced Research

## Abstract

**3-Bromo-2-chloroquinoline** is a halogenated heterocyclic compound of significant interest in synthetic and medicinal chemistry. As a bifunctional building block, it possesses two distinct reactive sites—a chlorine atom at the C2 position and a bromine atom at the C3 position—which can be selectively functionalized. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its application as a key intermediate in the synthesis of complex molecular architectures and pharmacologically active agents.

## Physicochemical and Structural Properties

**3-Bromo-2-chloroquinoline** is typically an off-white solid at room temperature.<sup>[1]</sup> Its structural backbone is the quinoline bicyclic system, a "privileged structure" in medicinal chemistry due to its prevalence in approved drugs.<sup>[2]</sup> The strategic placement of the two halogen atoms dictates its unique reactivity profile.

A summary of its core properties is presented below:

Property	Value	Reference(s)
CAS Number	101870-60-4	[3][4]
Molecular Formula	C <sub>9</sub> H <sub>5</sub> BrClN	[1][4]
Molecular Weight	242.50 g/mol	[4][5]
Appearance	Off-white solid	[1]
Purity	Commonly available at ≥97%	[1]
Storage Conditions	2-8°C, typically in a refrigerator	[1][4]
IUPAC Name	3-bromo-2-chloroquinoline	[1]
SMILES	<chem>ClC1=NC2=CC=CC=C2C=C1Br</chem>	[1]

## Spectroscopic Characterization

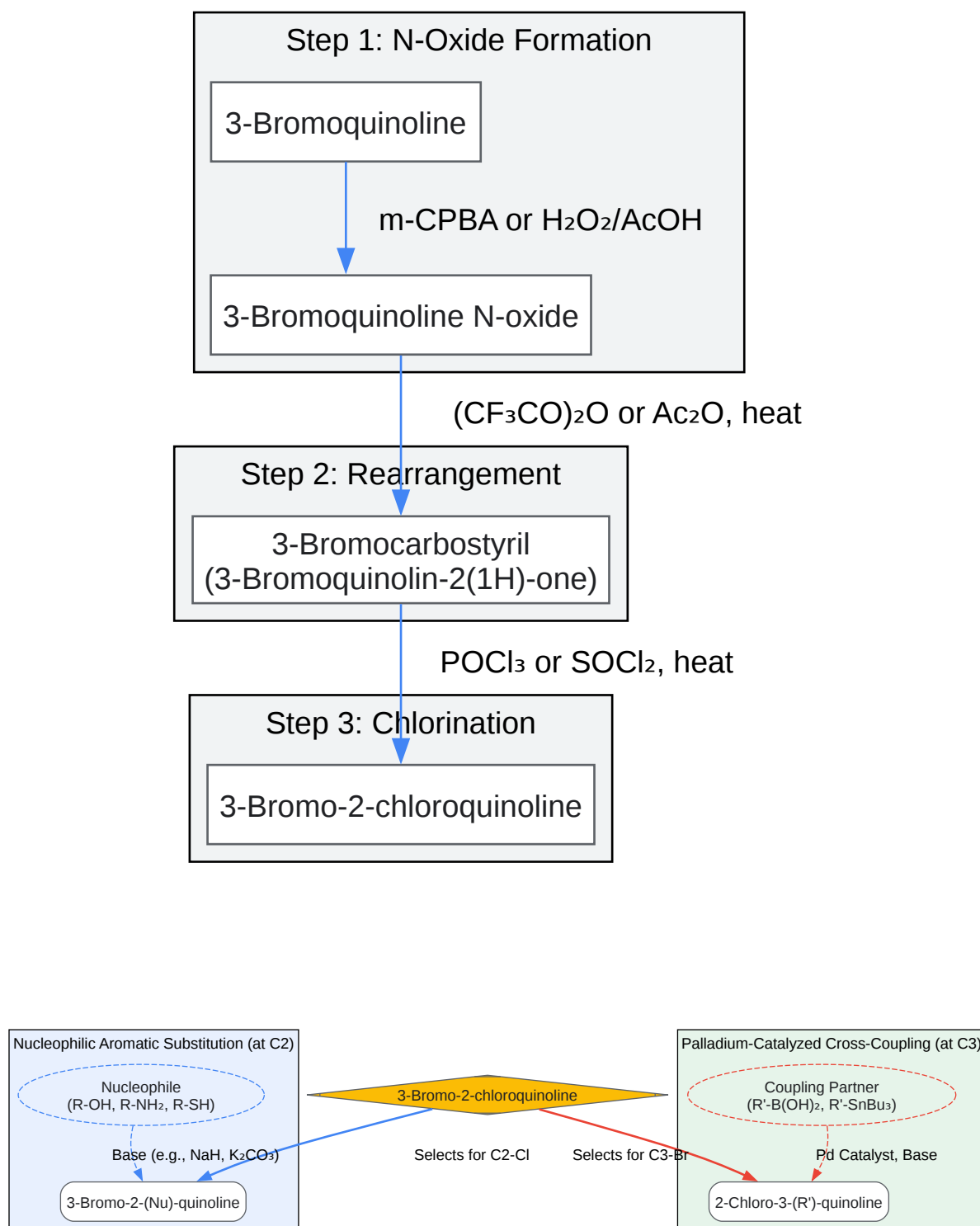
The unambiguous identification of **3-Bromo-2-chloroquinoline** relies on a combination of spectroscopic techniques. While specific spectra are dependent on acquisition conditions, the expected data provides a reliable fingerprint for structural confirmation.[6]

- **Mass Spectrometry (MS):** The mass spectrum is distinguished by a complex molecular ion cluster due to the natural isotopic abundances of bromine (<sup>79</sup>Br ≈ 50.7%, <sup>81</sup>Br ≈ 49.3%) and chlorine (<sup>35</sup>Cl ≈ 75.8%, <sup>37</sup>Cl ≈ 24.2%).[6] This results in a characteristic pattern of four peaks for the molecular ion (M<sup>+</sup>, [M+2]<sup>+</sup>, [M+4]<sup>+</sup>, [M+6]<sup>+</sup>), which provides definitive evidence for the presence of one bromine and one chlorine atom.[7] Predicted collision cross-section (CCS) values can further aid in its identification.[8]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: The proton NMR spectrum is expected to display five distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The proton at the C4 position is anticipated to be the most deshielded (downfield shift) due to the anisotropic effects of the adjacent nitrogen and the C3-bromine. The remaining four protons on the benzene portion of the ring system will exhibit splitting patterns characteristic of a substituted benzene ring.[6][9]

- $^{13}\text{C}$  NMR: The carbon NMR spectrum should show nine signals for the nine unique carbon atoms in the molecule. The carbons attached to the electronegative nitrogen (C2, C8a) and halogens (C2, C3) will be shifted downfield.[10][11]
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C=C and C=N stretching vibrations within the aromatic quinoline system (approx.  $1500\text{--}1620\text{ cm}^{-1}$ ), C-H aromatic stretching (approx.  $3000\text{--}3100\text{ cm}^{-1}$ ), and C-Cl/C-Br stretching vibrations in the fingerprint region (below  $1000\text{ cm}^{-1}$ ).[7]

## Synthesis of 3-Bromo-2-chloroquinoline

The synthesis of **3-Bromo-2-chloroquinoline** can be efficiently achieved from commercially available 3-bromoquinoline. One effective pathway involves the formation of a carbostyryl (quinolin-2-one) intermediate, which is subsequently chlorinated.[12] This multi-step process leverages established transformations in heterocyclic chemistry.



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## Sources

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